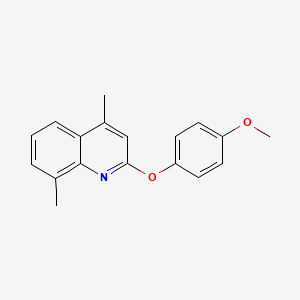

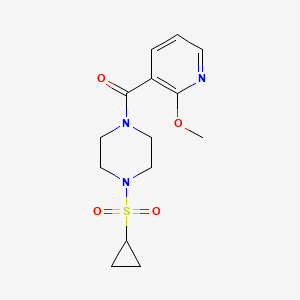

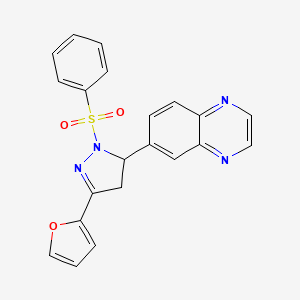

![molecular formula C13H12N2OS B2380914 3-(pyridine-3-carbonyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine CAS No. 1803582-68-4](/img/structure/B2380914.png)

3-(pyridine-3-carbonyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a complex organic molecule that contains a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom) and a cyclopenta[b]thiophen ring (a five-membered ring with four carbon atoms and one sulfur atom). The pyridine ring is attached to the cyclopenta[b]thiophen ring via a carbonyl group (C=O), and there is an amine group (NH2) attached to the cyclopenta[b]thiophen ring .

Molecular Structure Analysis

The molecular structure of this compound would likely be planar due to the presence of the aromatic rings. The electron-rich nature of the sulfur atom in the thiophene ring and the nitrogen atom in the pyridine ring could potentially have interesting effects on the compound’s reactivity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its aromatic rings and functional groups. For example, it might have a relatively high melting point due to the stability of the aromatic rings. The presence of the polar carbonyl and amine groups could make it somewhat soluble in polar solvents .Scientific Research Applications

Synthesis and Characterization

- The compound and its derivatives are involved in the synthesis of various heterocyclic compounds. For instance, Wright and Brabander (1971) discuss the preparation of derivatives of 3-chlorobenzo[b] thiophene-2-carbonyl chloride, which are easily converted to corresponding acids, esters, and amines, highlighting the versatility of these compounds in chemical synthesis (Wright & Brabander, 1971).

Biological Activities

- Some derivatives of this compound have been found to exhibit antimicrobial activity. For example, Naganagowda and Petsom (2011) describe the synthesis of various 3-substituted quinazolinones, derived from 3-chloro-1-benzothiophene-2-carbonylchloride, and their screening for antibacterial and antifungal activity (Naganagowda & Petsom, 2011).

Anticonvulsant and CNS Activities

- Derivatives of this compound have been tested for anticonvulsant, behavioral, and CNS antidepressant activities. El-Sharkawy (2012) discusses the synthesis of various heterocyclic compounds from the cyclopenta[b]thiophene derivative, which were then tested for these activities (El-Sharkawy, 2012).

Material Science Applications

- The compound's derivatives are also explored in material science. For example, Devaine-Pressing et al. (2015) discuss the use of amine-bis(phenolate) chromium(III) chloride complexes in the copolymerization of cyclohexene oxide and carbon dioxide, demonstrating the potential of these compounds in polymer chemistry (Devaine-Pressing et al., 2015).

Mechanism of Action

Target of Action

The compound “3-(pyridine-3-carbonyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine” is a thiophene-based analog . Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . .

Mode of Action

For instance, some thiophene derivatives are known to act as voltage-gated sodium channel blockers . The compound’s interaction with its targets would result in changes in the target’s function, potentially leading to the observed pharmacological effects.

Biochemical Pathways

Given the broad range of pharmacological properties exhibited by thiophene derivatives , it can be inferred that multiple biochemical pathways could be affected.

Result of Action

Given the broad range of pharmacological properties exhibited by thiophene derivatives , it can be inferred that the compound could have multiple effects at the molecular and cellular levels.

Future Directions

The future research directions would likely involve further exploration of the compound’s synthesis, properties, and potential applications. For instance, researchers might investigate more efficient synthesis methods, study its reactivity in more detail, or explore its potential use in pharmaceuticals or materials science .

properties

IUPAC Name |

(2-amino-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl)-pyridin-3-ylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2OS/c14-13-11(9-4-1-5-10(9)17-13)12(16)8-3-2-6-15-7-8/h2-3,6-7H,1,4-5,14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDVWIZPBTMVTDY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)SC(=C2C(=O)C3=CN=CC=C3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(pyridine-3-carbonyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

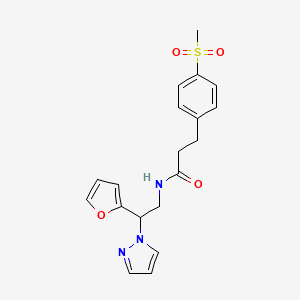

![tert-butyl N-{[3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}carbamate](/img/structure/B2380834.png)

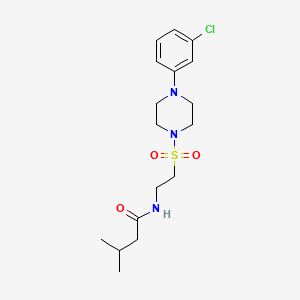

![5-fluoro-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2380839.png)

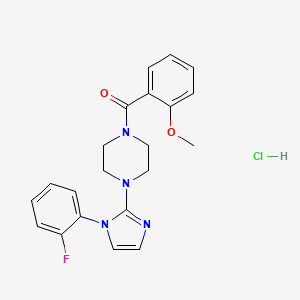

![(2-Chloropyridin-3-yl)-[(7Z)-3-(furan-2-yl)-7-(furan-2-ylmethylidene)-3a,4,5,6-tetrahydro-3H-indazol-2-yl]methanone](/img/structure/B2380843.png)

![1-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride](/img/no-structure.png)